molecular formula C9H20N2 B1438215 [1-(Propan-2-yl)piperidin-2-yl]methanamine CAS No. 1019457-79-4

[1-(Propan-2-yl)piperidin-2-yl]methanamine

Cat. No.: B1438215
CAS No.: 1019457-79-4
M. Wt: 156.27 g/mol
InChI Key: DWJDCMNVRMEEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)piperidin-2-yl]methanamine typically involves the formation and reduction of imine, cyclization, and reduction of the piperidinone intermediate. Phenylsilane plays a key role in promoting these reactions, with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be fast and cost-effective to meet the demands of modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Piperidine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield fully saturated piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Propan-2-yl)piperidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is involved in various synthetic pathways to create pharmaceuticals and other biologically active compounds .

Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are often evaluated for their ability to interact with biological targets such as enzymes and receptors .

Medicine: In medicine, piperidine derivatives are significant due to their presence in numerous pharmaceutical drugs. They are used in the treatment of various conditions, including neurological disorders and cardiovascular diseases .

Industry: In the industrial sector, piperidine derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(Propan-2-yl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific structure and functional groups of the compound. For example, piperidine derivatives can act as enzyme inhibitors or receptor agonists/antagonists .

Comparison with Similar Compounds

    Piperidine: The parent compound of [1-(Propan-2-yl)piperidin-2-yl]methanamine, used as a building block in organic synthesis.

    Piperidinone: An oxidized form of piperidine, often used in the synthesis of pharmaceuticals.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring, known for their unique structural properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

(1-propan-2-ylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-4-3-5-9(11)7-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJDCMNVRMEEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Propan-2-yl)piperidin-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(Propan-2-yl)piperidin-2-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[1-(Propan-2-yl)piperidin-2-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[1-(Propan-2-yl)piperidin-2-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(Propan-2-yl)piperidin-2-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[1-(Propan-2-yl)piperidin-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.